molecular formula C12H8Cl2O3S B1668721 Chlorfenson CAS No. 80-33-1

Chlorfenson

Cat. No. B1668721
CAS RN: 80-33-1
M. Wt: 303.2 g/mol
InChI Key: RZXLPPRPEOUENN-UHFFFAOYSA-N
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Description

Chlorfenson is an arenesulfonic acid developed by Moberg Derma for the treatment of onychomycosis (nail fungus) as the primary indication . It is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months .


Molecular Structure Analysis

Chlorfenson has a molecular formula of C12H8Cl2O3S and a molecular weight of 303.2 g/mol . Its IUPAC name is (4-chlorophenyl) 4-chlorobenzenesulfonate . The InChI and Canonical SMILES representations provide more details about its molecular structure .


Physical And Chemical Properties Analysis

Chlorfenson has a molecular weight of 303.16 and a molecular formula of C12H8Cl2O3S . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Treatment of Onychomycosis (Nail Fungus)

  • Application Summary: Chlorfenson is developed by Moberg Derma for the treatment of onychomycosis (nail fungus) as the primary indication .
  • Methods of Application: Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months .
  • Results or Outcomes: In pilot studies, Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives .

Use as an Insecticide

  • Application Summary: Chlorfenson is an obsolete insecticide. It was used for controlling pests such as spider mites .
  • Results or Outcomes: Data on its persistence in soil and water systems is missing. It has a low mammalian oral toxicity and thought to be a skin irritant. Data on ecotoxicology is scant but it does appear to have a low toxicity to birds and a moderate toxicity to fish .

Safety And Hazards

Chlorfenson is harmful if swallowed and causes skin irritation. It is also very toxic to aquatic life with long-lasting effects . Users are advised to wash thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear protective gloves .

properties

IUPAC Name

(4-chlorophenyl) 4-chlorobenzenesulfonate
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InChI

InChI=1S/C12H8Cl2O3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
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InChI Key

RZXLPPRPEOUENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5020310
Record name Chlorfenson
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Molecular Weight

303.2 g/mol
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Physical Description

White solid; [Hawley]
Record name Chlorfenson
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Solubility

PRACTICALLY INSOL IN WATER; SOL @ 25 °C IN G/100 ML: 1.4 G IN 95% ALCOHOL; 41.0 G IN CARBON TETRACHLORIDE; 110.0 G IN CYCLOHEXANONE; 110.0 G IN ETHYLENE DICHLORIDE; 2.0-2.7 G IN PETROLEUM OILS; 130.0 G IN ACETONE; 78 G IN XYLENE, SOLUBLE IN AROMATIC SOLVENTS, ACETONE; INSOLUBLE IN WATER, SOL IN 100 G SOLVENT @ 25 °C: 1 G IN ETHYL ALC; 2 G IN KEROSENE
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Vapor Pressure

0.00000188 [mmHg], Negligible at 25 °C
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Mechanism of Action

Chlorfenson is a topical solution applied once-daily on affected nails during treatment periods of 3-6 months. In pilot studies, Chlorfenson has shown promising results and provides important benefits compared to existing treatment alternatives. There is a significant need for more efficacious topical treatments. For more severe cases of the disease where more than 50% of the nail is affected, the only available options are oral anti-fungals which are associated with a certain risk for severe side effects.
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Product Name

Chlorfenson

Color/Form

CRYSTALS FROM BENZENE, White, crystalline solid

CAS RN

80-33-1
Record name Chlorfenson
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Melting Point

86.5 °C, WHITE TO TAN FLAKY SOLID; MP: APPROX 80 °C /TECHNICAL/
Record name CHLORFENSON
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
619
Citations
S Ramalingam, S Periandy, S Sugunakala… - … Acta Part A: Molecular …, 2013 - Elsevier
In the present work, the recorded FT-IR/FT-Raman spectra of the Chlorfenson (4-Chorophenyl-4-chlorobenzenesulfonate) are analysed. The observed vibrational frequencies are …
Number of citations: 22 www.sciencedirect.com
N Aydin, Z Tekin, NB Turan, S Bakırdere - Chemical Papers, 2023 - Springer
… Chlorfenson was determined using a Shimadzu model HPLC having a chromatograph (LC-… separation of chlorfenson in the HPLC–UV system. Chlorfenson detection studies were all …
Number of citations: 2 link.springer.com
WH Foott - Canadian Journal of Plant Science, 1965 - cdnsciencepub.com
… ) developed a low level of resistance to chlorfenson when the material drifted to the ground … to chlorfenson T. urticae lost its resistance. When Kelthane was substituted for chlorfenson …
Number of citations: 2 cdnsciencepub.com
BD Hosangadi, AS Asgaonkar - Pesticide Research Journal, 1995 - indianjournals.com
The photodegradation of acaricides such as fenson, chlorfenson and genite in homogeneous solution under ultraviolet light resulted in the formation of seven to eight degradation …
Number of citations: 2 www.indianjournals.com
HG Verschuuren, R Kroes, EM Den Tonkelaar - Toxicology, 1973 - Elsevier
… In this paper the toxicity of tetrasul is compared with that of Vll0, tetradifon, chlorfenson and … At the 1000-ppm dosage growth retardation was first noted with Vll0 and chlorfenson. For Vll0 …
Number of citations: 8 www.sciencedirect.com
EM de Tonkelaar, GJ Van Esch - Toxicology, 1974 - Elsevier
… for dicofol, chlordane and especially chlorfenson. This might be ex… chlorfenson and chlordane only relatively old data are available. It is clear that the induction capacity of chlorfenson is …
Number of citations: 75 www.sciencedirect.com
J Beltran, F Hernandez, FJ Lopez… - International journal of …, 1995 - Taylor & Francis
Soil sorption constants of four organochlorine (lindane, dicofol, chlorfenson and tetradifon) and three organophos-phorus pesticides (dimethoate, fenitrothion and methidathion) were …
Number of citations: 51 www.tandfonline.com
B Hosangadi, A Asgaonkar - Journal of inclusion phenomena and …, 1995 - Springer
Many synthetic pesticides (herbicides, insecticides, fungicides etc.) can be complexed with cyclodextrins. The inclusion complexes of acaricides such as Fenson, Chlorfenson and …
Number of citations: 3 link.springer.com
CO Knowles - Classes of Pesticides, 1991 - Elsevier
Number of citations: 24
NP Homenko - Fiziologija, 1971
Number of citations: 2

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